molecular formula C16H11NO3 B1292296 4-Acetoxy-4'-cyanobenzophenone CAS No. 890099-56-6

4-Acetoxy-4'-cyanobenzophenone

Cat. No.: B1292296
CAS No.: 890099-56-6
M. Wt: 265.26 g/mol
InChI Key: QOQFSWINMSHEOU-UHFFFAOYSA-N
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Description

4-Acetoxy-4'-cyanobenzophenone is an aromatic ketone featuring an acetoxy group (-OAc) at the 4-position of one benzophenone ring and a cyano (-CN) substituent at the 4'-position of the adjacent ring. This bifunctional structure combines electron-withdrawing (cyano) and electron-donating (acetoxy) groups, influencing its reactivity, solubility, and applications in organic synthesis, pharmaceuticals, and materials science. The compound has been utilized in cross-coupling reactions and as a precursor for advanced intermediates.

Properties

IUPAC Name

[4-(4-cyanobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-11(18)20-15-8-6-14(7-9-15)16(19)13-4-2-12(10-17)3-5-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFSWINMSHEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641704
Record name 4-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-56-6
Record name 4-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Acetoxy-4'-cyanobenzophenone with its analogs based on synthesis, physical properties, and functional behavior.

Structural Analogs and Substituent Effects

Key analogs include:

  • 4-Acetoxy-4'-chlorobenzophenone (Cl substituent)
  • 4-Acetoxy-4'-nitrobenzophenone (NO₂ substituent)
  • 4-Acetoxy-4'-hexyloxybenzophenone (hexyloxy substituent)

Electronic Effects :

  • The cyano group (-CN) is a strong electron-withdrawing group, enhancing electrophilic reactivity at the carbonyl carbon.
  • The nitro group (-NO₂) exerts a stronger electron-withdrawing effect than -CN, making 4-Acetoxy-4'-nitrobenzophenone more reactive in nucleophilic substitutions but less soluble in polar solvents .
  • The chloro group (-Cl) is moderately electron-withdrawing, while hexyloxy (-O-hexyl) is electron-donating, increasing lipophilicity .
Physical and Chemical Properties

Table 2: Physical Properties of 4-Acetoxy-4'-Substituted Benzophenones

Compound Boiling Point (°C) Density (g/cm³) Solubility
This compound Not reported ~1.3 (estimated) Moderate in toluene
4-Acetoxy-4'-chlorobenzophenone 409.7 1.265 Low in water
4-Acetoxy-4'-hexyloxybenzophenone Not reported Not reported High in organics
4-Acetoxy-4'-nitrobenzophenone Not reported ~1.4 (estimated) Low in polar solvents
  • Solubility Trends: The hexyloxy derivative’s long alkyl chain improves solubility in non-polar solvents, whereas nitro and cyano groups reduce polarity .
  • Thermal Stability: Chloro and nitro substituents increase thermal stability (e.g., 4-Acetoxy-4'-chlorobenzophenone boils at 409.7°C) .

Biological Activity

4-Acetoxy-4'-cyanobenzophenone, an organic compound with the molecular formula C16H11NO3, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to benzophenones, known for their diverse applications in pharmaceuticals, cosmetics, and materials science. Recent studies have focused on its antimicrobial and anticancer properties, making it a compound of interest in medicinal chemistry.

This compound can be synthesized through the acetylation of 4'-cyanobenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction is typically conducted under elevated temperatures to ensure complete conversion. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can be exploited in further synthetic applications .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored through various studies. Research indicates that this compound exhibits significant inhibitory effects against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. Its mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Notably, research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Breast Cancer Cell Lines
In a study conducted by researchers at a leading university, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The study also reported that the compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
HT-29 (Colon)30Cell cycle arrest
A549 (Lung)35Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The acetoxy group can hydrolyze to release acetic acid, which may influence cellular pathways. Additionally, the cyanobenzophenone moiety is believed to interact with proteins and enzymes critical for cell survival and proliferation, leading to their inhibition .

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